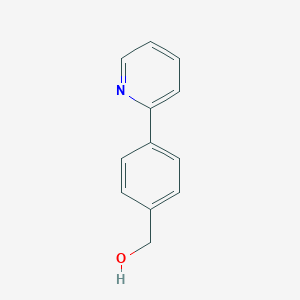

(4-(Pyridin-2-YL)phenyl)methanol

概要

説明

(4-(Pyridin-2-YL)phenyl)methanol, also known as this compound, is a useful research compound. Its molecular formula is C12H11NO and its molecular weight is 185.22 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

The compound (4-(Pyridin-2-YL)phenyl)methanol is a phenolic derivative characterized by the presence of a pyridine ring and a phenyl moiety. This structure suggests potential biological activities, particularly in medicinal chemistry, where such compounds are often explored for their therapeutic properties. This article reviews the biological activity of this compound, supported by data tables, case studies, and relevant research findings.

Molecular Formula : CHN

Molecular Weight : 185.23 g/mol

The compound features a hydroxyl group (-OH) attached to a methanol carbon, which is further connected to a pyridine and a phenyl group. This configuration is significant for its potential interactions with biological targets.

Antimicrobial Activity

Research has indicated that compounds similar to This compound exhibit antimicrobial properties. For instance, derivatives containing pyridine and phenolic structures have shown effectiveness against various bacterial and fungal strains. A study highlighted that phenolic compounds can disrupt microbial cell membranes, leading to cell death .

Anticancer Properties

Several studies have explored the anticancer potential of pyridine-containing compounds. The presence of the pyridine ring in This compound may enhance its ability to inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest. For example, research on related compounds has demonstrated their ability to inhibit tumor growth in vitro and in vivo models .

Neuroprotective Effects

Pyridine derivatives have been investigated for neuroprotective effects, particularly in models of neurodegenerative diseases. The ability of these compounds to modulate neurotransmitter systems or reduce oxidative stress may contribute to their protective effects on neuronal cells .

Structure-Activity Relationship (SAR)

The biological activity of This compound can be influenced by modifications to its structure. The following table summarizes the SAR findings related to similar compounds:

| Compound | Key Features | Biological Activity |

|---|---|---|

| This compound | Pyridine and phenol moieties | Potential antimicrobial/anticancer |

| 4-Methylpyridine | Methyl substituent | Limited bioactivity |

| 2-Aminopyridine | Amino group | Neuroprotective |

| Phenol Derivatives | Various substituents | Known antimicrobial properties |

Case Studies

- Antimicrobial Study : A derivative of This compound was tested against Staphylococcus aureus and E. coli, showing significant inhibition at concentrations as low as 10 µg/mL. This suggests that the compound can serve as a lead for developing new antimicrobial agents .

- Anticancer Research : In vitro studies on cancer cell lines (e.g., HeLa and MCF-7) revealed that the compound induced apoptosis at concentrations ranging from 5 to 25 µM. Mechanistic studies indicated that it modulates key signaling pathways involved in cell survival .

- Neuroprotection : In models of oxidative stress-induced neuronal damage, This compound demonstrated protective effects by reducing reactive oxygen species (ROS) levels and improving cell viability .

科学的研究の応用

Organic Synthesis

(4-(Pyridin-2-YL)phenyl)methanol serves as an important intermediate in the synthesis of more complex organic molecules. Its ability to undergo various chemical reactions, such as oxidation and substitution, makes it a versatile building block in synthetic chemistry.

Common Reactions :

- Oxidation : The hydroxyl group can be oxidized to form aldehydes or carboxylic acids.

- Substitution : The hydroxyl group can be replaced with other functional groups, enhancing the compound's reactivity.

Medicinal Chemistry

The compound has garnered attention for its potential biological activities. Research indicates that derivatives of this compound may exhibit significant antiproliferative effects against various cancer cell lines.

Key Findings :

- Antiproliferative Activity : Studies have shown that similar compounds can inhibit the growth of cancer cells such as HeLa and A549 with IC50 values ranging from 0.021 μM to 0.058 μM.

- Mechanism of Action : Potential mechanisms include the induction of apoptosis and inhibition of specific enzymes involved in cell proliferation.

Material Science

In materials science, this compound is explored for its role in developing polymers and coatings with specific properties. Its structural characteristics allow for tailored interactions with other materials, enhancing performance in various applications.

Data Summary

| Application Area | Key Findings |

|---|---|

| Organic Synthesis | Acts as an intermediate for complex organic molecules; versatile in reactions like oxidation. |

| Medicinal Chemistry | Exhibits antiproliferative activity; potential against cancer cell lines; IC50 values < 0.1 μM. |

| Material Science | Useful in developing specialized polymers and coatings; enhances material properties through interaction. |

Study 1: Antiproliferative Screening

A study evaluated the antiproliferative effects of this compound derivatives against a panel of cancer cell lines, demonstrating significant inhibition at low concentrations.

Study 2: Structure-Activity Relationship (SAR)

Research into SAR revealed that modifications to the hydroxymethyl group significantly affect biological activity, with increased hydroxyl substitutions leading to enhanced efficacy against cancer cells.

特性

IUPAC Name |

(4-pyridin-2-ylphenyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO/c14-9-10-4-6-11(7-5-10)12-3-1-2-8-13-12/h1-8,14H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BESAKUXOHCFPAA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C2=CC=C(C=C2)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30363913 | |

| Record name | [4-(Pyridin-2-yl)phenyl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30363913 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

98061-39-3 | |

| Record name | [4-(Pyridin-2-yl)phenyl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30363913 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does (4-(Pyridin-2-YL)phenyl)methanol contribute to the metal ion sensing ability of the iridium(III) complex?

A1: In the study, this compound, abbreviated as "ppm," acts as a ligand in the iridium(III) complex [Ir(ppm)2(pbi)]. While the primary metal ion sensing is attributed to the nitrogen atom of the 2-(pyridin-2-yl)-1H-benzo[d]imidazole (pbi) ligand, the researchers investigated the role of the hydroxyl group in ppm. They found that the reduced analogue [Ir(ppm)2(bpy)][Cl], where bpy represents 2,2'-bipyridine, showed a slight ability to detect some metal ions (Ag+, Ca2+, Ni2+, and Zn2+). This suggests that the hydroxyl oxygen in ppm might play a minor role in semi-coordinating with specific metal ions, albeit weaker than the interaction with the nitrogen atom of pbi. []

Q2: Are there any computational studies performed on the iridium(III) complex containing this compound?

A2: Yes, the researchers employed density functional theory (DFT) calculations using the B3LYP correlation-exchange functional and 6-31G* basis set to study the interactions of the iridium(III) complexes with metal ions. These calculations successfully predicted the direction of shifts (red or blue) in the UV-Vis absorbance spectra upon metal ion binding. This highlights the utility of computational methods in understanding the sensing mechanism and predicting the optical response of these complexes. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。